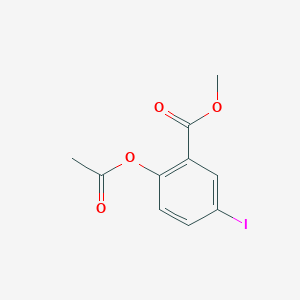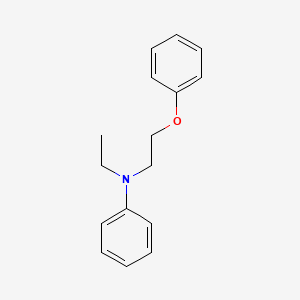
N-Ethyl-N-(2-phenoxyethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(2-phenoxyethyl)aniline is an organic compound with the molecular formula C16H19NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a 2-phenoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline typically involves the reaction of aniline with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) . This method yields the desired product with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-phenoxyethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent aniline or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-Ethyl-N-(2-phenoxyethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-phenoxyethyl)aniline
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- N-(2-phenoxyethyl)-N-phenylamine
Uniqueness
N-Ethyl-N-(2-phenoxyethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a phenoxyethyl group on the nitrogen atom differentiates it from other aniline derivatives, influencing its reactivity and applications.
Properties
CAS No. |
41378-51-2 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-ethyl-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C16H19NO/c1-2-17(15-9-5-3-6-10-15)13-14-18-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
KKHWAYLPKGKYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)

![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
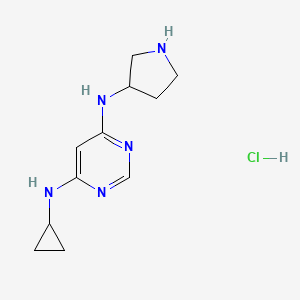
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
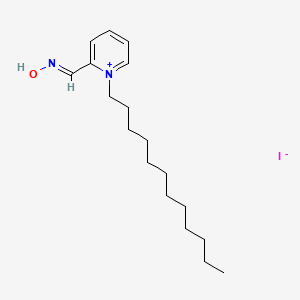
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
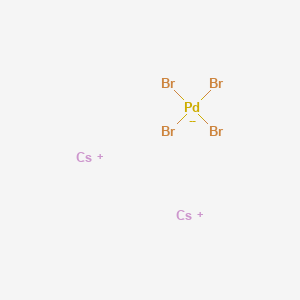
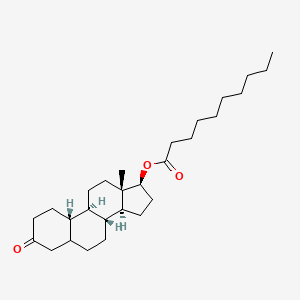
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
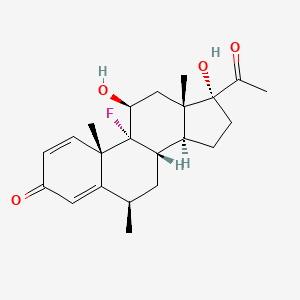
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
